molecular formula C17H16N4O3 B11318675 3-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate

3-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate

Cat. No.: B11318675
M. Wt: 324.33 g/mol
InChI Key: NUCZHYKYCOWADA-UHFFFAOYSA-N
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Description

3-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a propoxybenzoate moietyThe tetrazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent esterification with propoxybenzoic acid. One common method for synthesizing tetrazole derivatives is the [3+2] cycloaddition reaction between azides and nitriles . For this compound, the synthesis may proceed as follows:

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate azide with a nitrile under acidic conditions.

    Attachment to Phenyl Group: The tetrazole ring is then attached to a phenyl group through a substitution reaction.

    Esterification: The final step involves esterification of the phenyl-tetrazole intermediate with 4-propoxybenzoic acid under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The tetrazole ring and phenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate involves its interaction with biological targets through the tetrazole ring. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate lies in its specific combination of the tetrazole ring and the propoxybenzoate moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 4-propoxybenzoate

InChI

InChI=1S/C17H16N4O3/c1-2-10-23-15-8-6-13(7-9-15)17(22)24-16-5-3-4-14(11-16)21-12-18-19-20-21/h3-9,11-12H,2,10H2,1H3

InChI Key

NUCZHYKYCOWADA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3

Origin of Product

United States

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